molecular formula C9H8N2 B019350 5-Aminoquinoline CAS No. 611-34-7

5-Aminoquinoline

Cat. No.: B019350
CAS No.: 611-34-7
M. Wt: 144.17 g/mol
InChI Key: XMIAFAKRAAMSGX-UHFFFAOYSA-N
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Description

5-Aminoquinoline, also known as 5-Quinolinamine, is an organic compound with the molecular formula C9H8N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes .

Biochemical Analysis

Biochemical Properties

5-Aminoquinoline interacts with various biomolecules in biochemical reactions. Its photophysical properties have been investigated in various non-polar and polar solvents using steady-state and time-resolved fluorescence . In aprotic solvents, the spectral maxima depend on the polarity .

Cellular Effects

Quinolines, a family to which this compound belongs, have been shown to exert broad-spectrum antimicrobial actions through inhibiting DNA gyrase and Topoisomerase IV, which in turn inhibits the synthesis of DNA and RNA .

Molecular Mechanism

It is suggested that the presence of the short linker chain in similar compounds enables the molecule to circumvent the parasite-resistance mechanism, making it active against chloroquine-resistant parasites .

Temporal Effects in Laboratory Settings

Quinolones, a related class of compounds, have been shown to produce short-term effects directly affecting microbial communities by modulating fitness, eliminating some microbial populations, and modulating bacterial metabolism in different ways .

Dosage Effects in Animal Models

It is known that the toxicity of related 4-aminoquinolines is dose-dependent, with chloroquine being more toxic than hydroxychloroquine .

Metabolic Pathways

Quinoline derivatives such as 8-aminoquinoline have been noted for the potential role of metabolic transformation in their in vivo activation .

Transport and Distribution

The cellular concentration of related quinolones is regulated by the opposite actions of entry by diffusion and exit mediated by efflux pumps, as well as enzymatic degradation .

Subcellular Localization

The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics, incorporating the latest advances in machine learning and proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline can be achieved through several methods. One common approach involves the reduction of 5-nitroquinoline. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the cyclization of appropriate precursors under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts such as palladium on carbon are frequently employed to facilitate the reduction of nitro groups to amino groups .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Aminoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential antimalarial and anticancer properties.

    Industry: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

Uniqueness: 5-Aminoquinoline is unique due to its specific position of the amino group on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

quinolin-5-amine
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InChI

InChI=1S/C9H8N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIAFAKRAAMSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209978
Record name 5-Aminoquinoline
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Molecular Weight

144.17 g/mol
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Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Aminoquinoline
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CAS No.

611-34-7
Record name 5-Aminoquinoline
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Record name 5-AMINOQUINOLINE
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Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyquinoline (537 mg, 3.70 mmol) in dioxane (20 mL) was added NaH (Aldrich, dry, 300 mg, 12.2 mmol) and Cs2CO3 (4.00 g, 12.2 mmol). The resulting mixture was stirred at room temperature for about 30 minutes, then 2-bromo-2-methyl-propanamide (2.03 g, 12.2 mmol) was added and the resulting mixture was stirred at reflux for 16 h. After the reflux period, NMP (20 mL), DMPU (2 mL), and NaH (Aldrich, dry, 100 mg, 4.07 mmol) were added. The resulting mixture was stirred at 150° C. for 72 h. The reaction was cooled to room temp., and partitioned between water (50 mL) and EtOAc (100 mL). The aqueous layer was extracted with EtOAc (100 mL) and the combined organics washed with water (2×50 mL), dried (Na2SO4), and concentrated to about 3 g of material. The brown oil was chromatographed on silica (200 mL, 4 cm diam. column), eluting with 7:3 EtOAc/hexane to obtain 5-aminoquinoline as a brown solid (90 mg, 0.62 mmol, 16.8% yield).: mp 98-100° C. (lit. 108-109° C., Akita, Y., et. al., Synthesis, 1977, 792); 1H NMR (300 MHz, CDCl3) δ8.89 (dd, 1 H, J=4.13, 2.06 Hz), 8.18 (dd, 1 H, J=8.49, 0.93), 7.60-7.48 (om's, 2 H), 7.35 (dd, 1 H, J=8.56, 4.26), 6.83 (dd, 1 H, J=7.13, 1.31), 4.21 (br s, 2 H, N--H2); 13C NMR (75 MHz, CDCl3) δ150.2, 149.1, 142.2, 130.0, 129.5, 120.1, 119.6, 118.7, 110.0; MS (CI/CH4) 145.
Quantity
537 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
16.8%

Synthesis routes and methods II

Procedure details

In a manner similar to that described in Example 53, 4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine was prepared. 5-Aminoquinoline (0.35 g), malononitrile (0.3 g) and hydrazine hydrate (0.3 mL) yielded 0.043 g of the title compound after the purification by preparative TLC (⅓ of the crude product).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
4-(quinolin-5-ylhydrazono)-4H-pyrazole-3,5-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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